REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH:2]=1.[C:18]1([OH:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.S(=O)(=O)(O)O>>[CH:15]1[C:14]([OH:17])=[CH:13][CH:12]=[C:11]([S:8]([C:3]2[CH:4]=[CH:5][C:6]([OH:7])=[CH:1][CH:2]=2)(=[O:10])=[O:9])[CH:16]=1.[CH:22]1[CH:23]=[C:18]([OH:24])[C:19]([S:8]([C:3]2[CH:4]=[CH:5][C:6]([OH:7])=[CH:1][CH:2]=2)(=[O:10])=[O:9])=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |